2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an amino group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid typically involves the sulfonation of 2,5-dimethylbenzenamine followed by coupling with benzoic acid. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The intermediate product is then reacted with benzoic acid under controlled conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactors where 2,5-dimethylbenzenamine is treated with sulfuric acid. The resulting sulfonyl chloride intermediate is then purified and reacted with benzoic acid in the presence of a catalyst to produce this compound. The process is optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfinic acid or thiol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfinic acids or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in the study of enzyme mechanisms and drug development.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anti-inflammatory properties, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid with similar reactivity but lacking the additional functional groups.
2,5-Dimethylbenzenesulfonic acid: Similar structure but without the benzoic acid moiety.
Sulfanilic acid: Another sulfonamide with different substituents on the aromatic ring.
Uniqueness: 2-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is unique due to the presence of both the benzenesulfonyl and benzoic acid groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-7-8-11(2)14(9-10)21(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTXLBXBGAOYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.